molecular formula C7H12N2O B13271822 5-Aminospiro[2.3]hexane-1-carboxamide

5-Aminospiro[2.3]hexane-1-carboxamide

Cat. No.: B13271822
M. Wt: 140.18 g/mol
InChI Key: HLWIXBXIGHFSMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminospiro[2.3]hexane-1-carboxamide typically involves the use of 3-methylenecyclobutanecarboxylic acid and its methyl ester as starting materials . The synthetic route includes the following key steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of catalytic reactions and modified Curtius reactions are common in industrial organic synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Aminospiro[2.3]hexane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminospiro[2.3]hexane-1-carboxamide is unique due to its spirocyclic structure, which imparts conformational rigidity. This rigidity enhances its potential as a modulator of GABAergic pathways, making it a valuable compound for research in neuropharmacology .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

5-aminospiro[2.3]hexane-2-carboxamide

InChI

InChI=1S/C7H12N2O/c8-4-1-7(2-4)3-5(7)6(9)10/h4-5H,1-3,8H2,(H2,9,10)

InChI Key

HLWIXBXIGHFSMV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC2C(=O)N)N

Origin of Product

United States

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